Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4) is a bifunctional organic building block featuring a primary hydroxyl group and a carbamate-protected primary amine. The carboxybenzyl (Cbz) protecting group is stable under a range of conditions but can be selectively removed via catalytic hydrogenolysis, a method orthogonal to the acid-labile deprotection of Boc groups or the base-labile removal of Fmoc groups. This compound is supplied as a stable, non-hygroscopic white solid, facilitating straightforward handling, weighing, and storage in both research and industrial process chemistry workflows. Its primary value lies in its role as a versatile linker or precursor where precise control over amine reactivity is critical for multi-step synthesis.
Selecting a closely related analog, such as the Boc-protected version (tert-butyl N-(3-hydroxypropyl)carbamate) or the shorter C2 linker analog (benzyl N-(2-hydroxyethyl)carbamate), is a critical process decision, not a simple substitution. The choice between a Cbz and Boc protecting group dictates the entire downstream deprotection strategy, defining compatibility with other acid-sensitive functional groups in the molecule. Similarly, the linker length—propyl (C3) versus ethyl (C2)—is a fundamental structural parameter that directly influences the spacing, flexibility, and ultimately the biological activity or material properties of the final construct, such as in Proteolysis Targeting Chimeras (PROTACs). Procuring a substitute based on price or availability without considering these factors can compromise reaction yields, introduce impurities, or lead to a final molecule with suboptimal performance.
The Cbz group on Benzyl N-(3-hydroxypropyl)carbamate is stable to acidic conditions used to remove Boc groups, and the Boc group is stable to the neutral catalytic hydrogenolysis conditions used for Cbz removal. This orthogonality is critical in complex syntheses. For instance, in a multi-step synthesis involving an acid-sensitive moiety, attempting to deprotect a Boc-protected intermediate can lead to significant side reactions and reduced yields. In contrast, the Cbz group's removal under neutral hydrogenolysis preserves acid-labile functionalities, enabling cleaner reactions and higher process yields. This makes the Cbz-protected compound the correct choice for synthetic routes containing acid-sensitive components.
| Evidence Dimension | Chemical Compatibility / Deprotection Condition |
| Target Compound Data | Cbz group is removed by neutral catalytic hydrogenolysis (e.g., H2, Pd/C). |
| Comparator Or Baseline | tert-Butyl N-(3-hydroxypropyl)carbamate: Boc group is removed by strong acid (e.g., trifluoroacetic acid, TFA). |
| Quantified Difference | Qualitatively different reaction conditions (neutral vs. acidic), enabling selective deprotection in the presence of acid-labile groups. |
| Conditions | Multi-step organic synthesis. |
This chemical orthogonality directly impacts process efficiency and yield, making it a key selection criterion for syntheses involving acid-sensitive molecules.
Benzyl N-(3-hydroxypropyl)carbamate is a white solid with a melting point of 50-53 °C. This provides a significant handling and processability advantage over its unprotected precursor, 3-Amino-1-propanol, which is a hygroscopic liquid. Solids are easier to weigh accurately, are generally more stable for long-term storage, and are more amenable to automated solids-handling systems in larger-scale production, reducing operational complexity and the risk of measurement errors associated with viscous or hygroscopic liquids.
| Evidence Dimension | Physical State at STP |
| Target Compound Data | Solid |
| Comparator Or Baseline | 3-Amino-1-propanol: Liquid, hygroscopic |
| Quantified Difference | Qualitative difference in physical state (Solid vs. Liquid), which impacts handling protocols and storage stability. |
| Conditions | Standard laboratory and manufacturing environments. |
Choosing this solid, pre-protected form simplifies weighing, storage, and addition, leading to improved reproducibility and process efficiency compared to using the liquid, hygroscopic raw material.
In the design of PROTACs, the linker length connecting the protein-of-interest (POI) ligand and the E3 ligase ligand is a critical determinant of the stability and productivity of the resulting ternary complex. Benzyl N-(3-hydroxypropyl)carbamate serves as a precursor for a C3 alkyl or PEG-type linker, a common motif in PROTAC synthesis. The choice between a C3 linker (from this compound) and a C2 linker (from benzyl N-(2-hydroxyethyl)carbamate) is not trivial; this single-carbon difference can significantly alter the geometry of the ternary complex, impacting ubiquitination efficiency and degradation potency. Empirical optimization of linker length is standard practice, making access to a range of well-defined linker precursors, including this C3 version, essential for PROTAC development programs.
| Evidence Dimension | Linker Chain Length Contribution |
| Target Compound Data | Provides a 3-carbon (propyl) spacing unit. |
| Comparator Or Baseline | Benzyl N-(2-hydroxyethyl)carbamate: Provides a 2-carbon (ethyl) spacing unit. |
| Quantified Difference | One methylene (-CH2-) unit difference in linker backbone length. |
| Conditions | Synthesis of heterobifunctional molecules, particularly PROTACs. |
For researchers optimizing PROTAC efficacy, having precise control over linker length is non-negotiable, making this specific C3 precursor a required tool for systematic library synthesis.
This compound is the right choice for synthetic routes where a primary amine must be revealed late-stage without using acid. The Cbz group's stability to acid and lability to neutral hydrogenolysis allows for the preservation of acid-sensitive functionalities like t-butyl esters or Boc groups elsewhere in the molecule, preventing undesired side reactions and improving overall process yield.
As a well-defined C3 linker precursor, this reagent is essential for building libraries of heterobifunctional degraders. It allows researchers to systematically compare the efficacy of PROTACs with C3 linkers against analogs with C2, C4, or longer PEG linkers, which is a critical step in identifying a potent and selective clinical candidate.
In both automated synthesis platforms and scaled-up manual processes, the solid, non-hygroscopic nature of this compound ensures high accuracy and reproducibility during weighing and dispensing. This minimizes batch-to-batch variability compared to using its hygroscopic liquid precursor, 3-amino-1-propanol, making it ideal for cGMP environments and high-throughput screening applications.
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